pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a pentyl ester group attached to a benzoate moiety, and a triazine ring substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors such as 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine with suitable reagents under controlled conditions.
Esterification: The benzoate moiety is introduced through an esterification reaction, where the triazine derivative is reacted with pentanol in the presence of an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazine ring and the benzoate moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
Uniqueness
pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate stands out due to its unique combination of a triazine ring and a benzoate moiety, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a variety of chemical reactions and exhibit potential therapeutic activities.
Properties
Molecular Formula |
C16H20N4O3 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate |
InChI |
InChI=1S/C16H20N4O3/c1-3-4-5-10-23-15(21)12-6-8-13(9-7-12)17-14-11(2)19-20-16(22)18-14/h6-9H,3-5,10H2,1-2H3,(H2,17,18,20,22) |
InChI Key |
NTSGNEYXJMHJPS-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)NN=C2C |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)NN=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.